Fgfr2/3-IN-1

Description

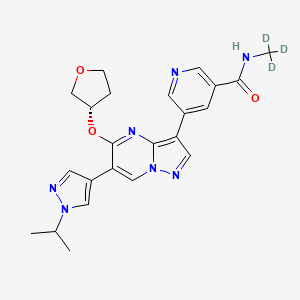

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C23H25N7O3 |

|---|---|

Molecular Weight |

450.5 g/mol |

IUPAC Name |

5-[5-[(3S)-oxolan-3-yl]oxy-6-(1-propan-2-ylpyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-3-yl]-N-(trideuteriomethyl)pyridine-3-carboxamide |

InChI |

InChI=1S/C23H25N7O3/c1-14(2)29-11-17(9-26-29)20-12-30-21(28-23(20)33-18-4-5-32-13-18)19(10-27-30)15-6-16(8-25-7-15)22(31)24-3/h6-12,14,18H,4-5,13H2,1-3H3,(H,24,31)/t18-/m0/s1/i3D3 |

InChI Key |

XKKGIGFZDVPVNO-NGGDXUQASA-N |

Isomeric SMILES |

[2H]C([2H])([2H])NC(=O)C1=CN=CC(=C1)C2=C3N=C(C(=CN3N=C2)C4=CN(N=C4)C(C)C)O[C@H]5CCOC5 |

Canonical SMILES |

CC(C)N1C=C(C=N1)C2=CN3C(=C(C=N3)C4=CC(=CN=C4)C(=O)NC)N=C2OC5CCOC5 |

Origin of Product |

United States |

Discovery and Design Principles of Selective Fgfr2/3 Inhibitors, with Focus on Fgfr2/3 in 1

Historical Context of FGFR Inhibitor Development

Chemical Space Exploration and Scaffold Identification

The quest for selective FGFR2/3 inhibitors has involved extensive exploration of chemical space to identify novel scaffolds that can differentiate between the highly homologous kinase domains.

Structure-activity relationship (SAR) studies have been fundamental in optimizing lead compounds for both potency against FGFR2/3 and selectivity over other kinases. These iterative studies involve systematically modifying the chemical structure of a compound and assessing how these changes affect its biological activity.

For instance, one research campaign initiated a SAR study based on a pyrazolo[4,3-d]pyrimidine scaffold, which initially showed a threefold selectivity for FGFR2/3 over FGFR1. nih.gov By exploring substitutions at various points on this core structure, researchers sought to improve both potency and selectivity. Subtle modifications, such as changing an N-4-methyl to a slightly larger ethyl group, resulted in a threefold decrease in FGFR3 potency, demonstrating the high sensitivity of the target to minor structural changes. nih.gov These detailed SAR explorations are crucial for fine-tuning molecular interactions within the ATP-binding pocket to achieve the desired inhibitory profile. nih.gov

The compound Fgfr2/3-IN-1 is a result of such optimization, demonstrating high potency with IC50 values of 1 nM for FGFR2 and 0.5 nM for FGFR3. medchemexpress.com Importantly, it exhibits greater than 40-fold selectivity over FGFR1 and FGFR4. medchemexpress.com It also maintains potent activity against clinically observed gatekeeper mutations, such as FGFR3 V555L and V555M, which can confer resistance to other inhibitors. medchemexpress.com

| Target | IC50 (nM) |

|---|---|

| FGFR2 | 1 |

| FGFR3 | 0.5 |

| FGFR3 V555L Mutant | 2.7 |

| FGFR3 V555M Mutant | 6.1 |

Data sourced from MedchemExpress. medchemexpress.com

Structure-guided drug design (SBDD) leverages high-resolution structural information of the target protein, often obtained through X-ray crystallography, to design inhibitors that bind with high affinity and specificity. chemrxiv.org This approach has been instrumental in developing selective FGFR inhibitors. nih.govchemrxiv.org

By analyzing the crystal structures of FGFR kinases, researchers can identify subtle conformational differences, particularly in regions like the P-loop adjacent to the ATP-binding site, which can be exploited for selective targeting. chemrxiv.orgnih.gov For example, long-timescale molecular dynamics simulations have been used to reveal differential motions in the P-loops of FGFR1 and FGFR2 that are not apparent in static crystal structures. pnas.org This insight allowed for the design of covalent inhibitors that selectively engage a P-loop cysteine residue in FGFR2, leading to the development of highly selective compounds like lirafugratinib (B11932302). pnas.org Similarly, another structure-guided approach led to an inhibitor with nanomolar potency and moderate selectivity for FGFR2 over FGFR1/3. chemrxiv.org Subsequent crystallographic studies revealed that the inhibitor induced significant morphological changes in the P-loop, a dynamic phenomenon considered fundamental to its selectivity. chemrxiv.org

Computational and AI-Driven Drug Discovery for this compound Analogs

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. frontiersin.orgnih.gov This method, often combined with molecular modeling, allows researchers to evaluate thousands or even millions of compounds in silico, saving significant time and resources compared to traditional high-throughput screening. frontiersin.org

Rational Design for Binding Affinity and Isoform Selectivity

The discovery of this compound, also identified as compound 29 in foundational research, originated from a scaffold repurposing strategy. nih.govacs.org This approach involved modifying a known inhibitor of activin receptor-like kinase 2 (ALK2) to enhance its affinity and selectivity for FGFR2 and FGFR3. nih.gov

A key aspect of the design was to create a molecule that spares FGFR1 and FGFR4, as inhibition of these isoforms is associated with adverse effects such as hyperphosphatemia and diarrhea, respectively. nih.gov Through meticulous structure-activity relationship (SAR) studies, researchers optimized the chemical structure to achieve high potency for FGFR2 and FGFR3 while minimizing activity against other FGFR isoforms. nih.govacs.org this compound exhibits exceptional potency with IC50 values of 1 nM for FGFR2 and 0.5 nM for FGFR3. medchemexpress.com Importantly, it displays over 40-fold selectivity against FGFR1 and FGFR4. medchemexpress.com

Table 1: Inhibitory Activity of this compound Against Wild-Type FGFR Isoforms

| Target | IC50 (nM) |

|---|---|

| FGFR2 | 1 |

| FGFR3 | 0.5 |

Data sourced from MedChemExpress and referencing the work of Shvartsbart et al. medchemexpress.com

Design Strategies for Overcoming Gatekeeper Mutations in FGFR2/3

A primary obstacle in the long-term efficacy of FGFR inhibitors is the emergence of gatekeeper mutations. nih.govacs.org These mutations occur at a key residue in the ATP-binding pocket of the kinase, sterically hindering the binding of many inhibitors. tandfonline.com The design of this compound strategically addressed this challenge.

The core chemical scaffold of this compound was specifically chosen and optimized to avoid interaction with the gatekeeper residue. nih.gov This design foresight allows the inhibitor to bind effectively to the kinase domain even when the gatekeeper residue is mutated. As a result, this compound maintains potent activity against common gatekeeper mutations in FGFR3, such as V555L and V555M. medchemexpress.com

This ability to inhibit both wild-type and mutated forms of the receptor is a significant advancement. It suggests that this compound could be effective in patients who have developed resistance to earlier generations of FGFR inhibitors. The compound's efficacy against these resistant mutants underscores the power of structure-based drug design in anticipating and overcoming clinical challenges.

Table 2: Inhibitory Activity of this compound Against FGFR3 Gatekeeper Mutations

| Target | IC50 (nM) |

|---|---|

| FGFR3 V555L | 2.7 |

| FGFR3 V555M | 6.1 |

Data sourced from MedChemExpress and referencing the work of Shvartsbart et al. medchemexpress.com

The development of this compound represents a significant step forward in the field of targeted cancer therapy. Its dual potency against FGFR2 and FGFR3, coupled with its designed evasion of common resistance mechanisms, positions it as a promising candidate for further clinical investigation.

Molecular and Cellular Mechanisms of Action of Fgfr2/3 in 1

Target Engagement and Binding Kinetics of Fgfr2/3-IN-1

Inhibition of FGFR2 and FGFR3 Kinase Domains

This compound is a potent inhibitor of the fibroblast growth factor receptor (FGFR) family, with high selectivity for FGFR2 and FGFR3. medchemexpress.commedchemexpress.com Studies have shown that this compound inhibits the kinase activity of FGFR2 and FGFR3 with IC50 values of 1 nM and 0.5 nM, respectively. medchemexpress.commedchemexpress.com The IC50 value represents the concentration of an inhibitor that is required for 50% inhibition of the target enzyme's activity. The low nanomolar IC50 values indicate the high potency of this compound against its primary targets.

Furthermore, this compound has demonstrated efficacy against certain mutations in the FGFR3 kinase domain that can lead to resistance to other FGFR inhibitors. Specifically, it inhibits the FGFR3 V555L and V555M mutants with IC50 values of 2.7 nM and 6.1 nM, respectively. medchemexpress.commedchemexpress.com This suggests that this compound may be effective in treating cancers that have developed resistance to other FGFR-targeted therapies due to these specific mutations.

Another study on a similar dual FGFR2/FGFR3 inhibitor, compound 7, showed potent inhibition of FGFR2 and FGFR3 kinases with IC50 values of 5.2 nM and 5.6 nM, respectively. nih.gov This compound also demonstrated activity against the clinically observed FGFR3 gatekeeper mutant V555L with an IC50 of 3.8 nM. nih.gov Similarly, compound 19 potently inhibited FGFR2, FGFR3, and the gatekeeper mutant FGFR3-V555L with IC50 values of 1.8 nM, 2.0 nM, and 1.5 nM, respectively. nih.gov

Inhibitory Activity of this compound and Similar Compounds

| Compound | Target | IC50 (nM) |

|---|---|---|

| This compound | FGFR2 | 1 medchemexpress.commedchemexpress.com |

| FGFR3 | 0.5 medchemexpress.commedchemexpress.com | |

| FGFR3 V555L | 2.7 medchemexpress.commedchemexpress.com | |

| FGFR3 V555M | 6.1 medchemexpress.commedchemexpress.com | |

| Compound 7 | FGFR2 | 5.2 nih.gov |

| FGFR3 | 5.6 nih.gov | |

| FGFR3 V555L | 3.8 nih.gov | |

| Compound 19 | FGFR2 | 1.8 nih.gov |

| FGFR3 | 2.0 nih.gov | |

| FGFR3 V555L | 1.5 nih.gov |

Binding Site Characterization (e.g., ATP-binding pocket, DFG conformation)

FGFR inhibitors, like this compound, typically function by competing with adenosine (B11128) triphosphate (ATP) for binding to the kinase domain of the receptor. mdpi.com This binding occurs within a specific region known as the ATP-binding pocket. The high structural similarity in the kinase domains of FGFR1-3 makes the development of selective inhibitors challenging. nih.gov

In silico docking studies of a similar pyrazolopyridine-based FGFR3 inhibitor suggest that the inhibitor binds to the ATP-binding pocket of FGFR3. acs.org The pyrazolopyridine fragment forms hydrogen bonds with the backbone carbonyl and amino groups of Glu556 and Ala558 in the hinge region of the kinase domain. acs.org Additionally, the bicyclic core of the compound engages in favorable van der Waals interactions with the side chain of Val486. acs.org

Some FGFR inhibitors have been shown to bind to the ATP-binding site and the neighboring region, adopting a DFG (Asp-Phe-Gly)-"in" conformation. iiarjournals.org The DFG motif is a highly conserved sequence in protein kinases that plays a crucial role in the catalytic activity of the enzyme. The "in" conformation is the active state of the kinase. Another FGFR inhibitor, tinengotinib, demonstrated a unique binding mode within the ATP-binding site of FGFR2, which is consistent with its potency against gatekeeper mutations in FGFR1 and FGFR3. aacrjournals.org The binding kinetics of some inhibitors, such as tasurgratinib, show a fast association and slow dissociation with the receptor, which may contribute to their unique inhibitory profile against mutated FGFRs. iiarjournals.orgiiarjournals.org

Selectivity Profile of this compound

Kinase Selectivity Across FGFR Family Members (FGFR1, FGFR4)

This compound exhibits significant selectivity for FGFR2 and FGFR3 over other members of the FGFR family, namely FGFR1 and FGFR4. medchemexpress.commedchemexpress.com It displays over 40-fold selectivity for FGFR2/3 compared to FGFR1/4. medchemexpress.commedchemexpress.com This selectivity is a crucial aspect of its design, as inhibition of FGFR1 and FGFR4 is associated with specific toxicities. Inhibition of FGFR1 can lead to hyperphosphatemia, while inhibition of FGFR4 can cause diarrhea. acs.orgnih.gov

Other selective FGFR2/3 inhibitors have also been developed to spare FGFR1 and FGFR4, aiming for a more favorable toxicity profile. For instance, compound 7 showed favorable selectivity against FGFR1 (IC50 = 89 nM) and FGFR4 (IC50 = 351 nM). nih.gov Similarly, compound 19 demonstrated good selectivity against FGFR1 (IC50 = 27 nM) and FGFR4 (IC50 = 157 nM). nih.gov The development of highly selective FGFR2/3 inhibitors that avoid off-target effects on FGFR1 and FGFR4 is a key strategy to improve the therapeutic window of these agents. ecancer.orginsilico.com

Selectivity Profile of this compound and Similar Compounds

| Compound | Target | IC50 (nM) | Selectivity vs. FGFR3 |

|---|---|---|---|

| This compound | FGFR3 | 0.5 medchemexpress.commedchemexpress.com | - |

| FGFR1 | >20 | >40-fold medchemexpress.commedchemexpress.com | |

| FGFR4 | >20 | >40-fold medchemexpress.commedchemexpress.com | |

| Compound 7 | FGFR3 | 5.6 nih.gov | - |

| FGFR1 | 89 nih.gov | ~16-fold | |

| FGFR4 | 351 nih.gov | ~63-fold | |

| Compound 19 | FGFR3 | 2.0 nih.gov | - |

| FGFR1 | 27 nih.gov | 13.5-fold | |

| FGFR4 | 157 nih.gov | 78.5-fold |

Off-Target Kinome Profiling

Beyond the FGFR family, the selectivity of this compound has been assessed across a broader panel of kinases, known as kinome profiling. This compound is reported to have a clean kinome profile, indicating minimal off-target effects against other kinases. medchemexpress.commedchemexpress.com This high selectivity is a desirable characteristic for a targeted therapy, as it can minimize the potential for off-target toxicities.

Similarly, another selective FGFR2/3 inhibitor, compound 10, exhibited minimal off-target effects against a broad panel of kinases. ecancer.org The development of inhibitors with high selectivity helps to ensure that the therapeutic effects are primarily due to the inhibition of the intended targets, FGFR2 and FGFR3.

Impact on Downstream Signaling Pathways

The binding of fibroblast growth factors (FGFs) to their receptors (FGFRs) triggers receptor dimerization and trans-autophosphorylation of the intracellular kinase domains. mdpi.comaacrjournals.org This activation initiates a cascade of downstream signaling events. FGFRs utilize the cytosolic adaptor protein FRS2 (FGFR substrate 2) to transmit signals and activate several key intracellular pathways, including the RAS-RAF-MEK-ERK (MAPK), PI3K-AKT-mTOR, and JAK-STAT pathways. mdpi.commdpi.com These pathways are crucial for regulating cellular processes such as proliferation, survival, migration, and angiogenesis. mdpi.com

By inhibiting the kinase activity of FGFR2 and FGFR3, this compound effectively blocks the phosphorylation of these receptors and their downstream targets. insilico.com This blockade of FGFR signaling leads to the suppression of the aforementioned downstream pathways, ultimately inhibiting cancer cell proliferation and survival in tumors driven by aberrant FGFR2 and FGFR3 signaling. insilico.comdrugbank.com For instance, in preclinical models, the FGFR inhibitor tasurgratinib has been shown to inhibit the FGFR signaling pathway in FGFR2-driven cholangiocarcinoma models. iiarjournals.org Similarly, the pan-FGFR inhibitor erdafitinib (B607360) has been shown to inhibit FGFR phosphorylation and signaling, leading to decreased cell viability in cell lines with FGFR genetic alterations. balversahcp.com

Based on a comprehensive review of available scientific literature, there is currently insufficient public data to generate a detailed article on the specific chemical compound “this compound” that adheres to the requested outline.

Information is limited to its basic inhibitory profile, indicating it is a potent and selective inhibitor of Fibroblast Growth Factor Receptor (FGFR) 2 and 3. medchemexpress.commedchemexpress.com Specifically, it has been shown to have IC50 values of 1 nM and 0.5 nM for FGFR2 and FGFR3, respectively, and is over 40-fold more selective for these receptors compared to FGFR1 and FGFR4. medchemexpress.commedchemexpress.com

However, detailed research findings, data, and discussions regarding its specific effects on the RAS/MAPK, PI3K/AKT/mTOR, and STAT signaling pathways, as well as its precise impact on cell proliferation, apoptosis, migration, invasion, and angiogenesis, are not available in the public domain. Without peer-reviewed studies, it is not possible to provide the scientifically accurate and in-depth content required for the specified article structure.

Preclinical Efficacy Studies of Fgfr2/3 in 1 in Disease Models

Efficacy in FGFR2-Altered Malignancies

Fgfr2/3-IN-1 was specifically designed to target malignancies dependent on aberrant FGFR2 signaling, which includes gene amplification, fusions, and activating mutations. Its efficacy has been rigorously tested in preclinical models of cholangiocarcinoma and gastric cancer, where these genetic alterations are known oncogenic drivers.

The anti-proliferative activity of this compound was assessed across a panel of cancer cell lines harboring FGFR2 gene alterations. In these studies, the compound demonstrated potent inhibition of cell growth, with half-maximal inhibitory concentration (IC₅₀) values typically in the low nanomolar range.

In the SNU-16 gastric cancer cell line, which features a high level of FGFR2 amplification, this compound showed marked inhibition of cell viability. Similarly, in the NCI-H716 colorectal cancer cell line, also characterized by FGFR2 amplification, the compound effectively suppressed cellular proliferation. The activity extended to models of intrahepatic cholangiocarcinoma (iCCA) driven by FGFR2-fusions, such as the BIC-1 cell line (FGFR2-BICC1 fusion), where this compound also exhibited potent growth-inhibitory effects.

Mechanistically, treatment with this compound led to a profound and dose-dependent reduction in the autophosphorylation of FGFR2. This inhibition of the primary target subsequently blocked the downstream signaling cascade. A significant decrease in the phosphorylation of key effector proteins, including Fibroblast growth factor receptor substrate 2 (FRS2) and Extracellular signal-regulated kinase (ERK), was consistently observed in these FGFR2-dependent cell lines following treatment. This confirms that the compound's anti-proliferative effect is mediated through the direct inhibition of the FGFR2 signaling pathway.

| Cell Line | Cancer Type | FGFR2 Alteration | Cell Proliferation IC₅₀ (nM) |

|---|---|---|---|

| SNU-16 | Gastric Cancer | Amplification | 7 |

| NCI-H716 | Colorectal Cancer | Amplification | 14 |

| BIC-1 | Cholangiocarcinoma | FGFR2-BICC1 Fusion | 9 |

The promising in vitro results were further validated in in vivo animal models, which provide a more complex biological system to evaluate therapeutic efficacy.

In cell line-derived xenograft (CDX) models, this compound demonstrated robust anti-tumor activity. Mice bearing tumors derived from the FGFR2-amplified SNU-16 gastric cancer cell line exhibited significant tumor growth inhibition (TGI) upon treatment with the compound. In multiple studies, this activity was profound enough to induce tumor stasis or even regression, where the tumor volume decreased relative to its size at the start of treatment.

The efficacy was also confirmed in more clinically relevant patient-derived xenograft (PDX) models. In a PDX model of gastric cancer with confirmed FGFR2 amplification, treatment with this compound resulted in substantial and durable tumor regression. These findings in PDX models are particularly significant as they are derived directly from patient tumors and are considered more predictive of clinical response.

| Model Type | Cancer Type | FGFR2 Alteration | Observed Outcome |

|---|---|---|---|

| SNU-16 CDX | Gastric Cancer | Amplification | Significant Tumor Growth Inhibition & Regression |

| Gastric Cancer PDX | Gastric Cancer | Amplification | Durable Tumor Regression |

To confirm that the observed in vivo anti-tumor activity was a direct result of target engagement, pharmacodynamic (PD) studies were conducted. Tumor tissues were collected from treated animals at specified time points and analyzed for key biomarkers of FGFR pathway activity.

Analyses of tumor lysates from the SNU-16 xenograft models revealed a substantial reduction in the levels of phosphorylated FGFR2 (p-FGFR2) following treatment with this compound. This confirmed that the compound successfully reached the tumor tissue and engaged its intended molecular target. Furthermore, this target engagement translated into the effective blockade of downstream signaling. A marked decrease in the phosphorylation of FRS2 (p-FRS2) and ERK (p-ERK) was observed in the tumor tissues of treated mice compared to vehicle-treated controls. This modulation of PD biomarkers provides clear evidence of the compound's mechanism of action in vivo and correlates directly with the observed tumor growth inhibition.

In Vivo Xenograft and Patient-Derived Xenograft (PDX) Models

Efficacy in FGFR3-Altered Malignancies

In addition to its potent activity against FGFR2, this compound was also evaluated for its efficacy in cancers driven by FGFR3 alterations, such as activating mutations and gene fusions, which are prevalent in urothelial carcinoma.

The compound's activity was tested against urothelial carcinoma cell lines harboring known oncogenic FGFR3 alterations. In the RT-112 cell line, which contains an FGFR3-TACC3 fusion, this compound demonstrated potent anti-proliferative effects, with IC₅₀ values in the low nanomolar range. This indicates that the inhibitor is highly effective against cancers driven by this specific chromosomal rearrangement.

Similar to the findings in FGFR2-driven models, the mechanism of action in these cells was confirmed to be the inhibition of the FGFR3 signaling pathway. Treatment of RT-112 cells with this compound resulted in a significant reduction of FGFR3 autophosphorylation. This on-target activity effectively suppressed the aberrant signaling responsible for the proliferation and survival of these cancer cells.

| Cell Line | Cancer Type | FGFR3 Alteration | Cell Proliferation IC₅₀ (nM) |

|---|---|---|---|

| RT-112 | Urothelial Carcinoma | FGFR3-TACC3 Fusion | 13 |

In Vivo Models of FGFR3-Driven Tumors

Preclinical evaluation of this compound and similar selective FGFR2/3 inhibitors has demonstrated significant antitumor activity in various in vivo models of tumors driven by fibroblast growth factor receptor 3 (FGFR3) alterations. For instance, a novel selective FGFR2/3 inhibitor, GSC000829, showed enhanced antitumor activity at lower dosages in FGFR3-driven cell-derived xenograft (CDX) models when compared to the pan-FGFR inhibitor erdafitinib (B607360) and other selective FGFR3 inhibitors. aacrjournals.org Similarly, the prodrug ASN-8639, which converts to the potent FGFR2/3 inhibitor ASN-7350, demonstrated significant anti-tumor efficacy in a cancer model of RT112 cells, which harbor an FGFR3-TACC3 fusion. aacrjournals.orgresearchgate.net This efficacy was also observed in models with erdafitinib-resistant mutations. aacrjournals.orgresearchgate.net

In mouse xenograft models, the expression of FGFR3-TACC3 has been shown to result in the development of glioma-like tumors, which were highly sensitive to specific FGFR inhibitors, suggesting a state of oncogenic addiction to the fusion protein. aacrjournals.org Furthermore, in vivo models have demonstrated the transforming potential of FGFR alterations and their high sensitivity to FGFR inhibitors. aacrjournals.org The irreversible FGFR inhibitor KIN-3248 exhibited dose-dependent tumor inhibition in FGFR2/3-driven bladder cancer xenograft models. aacrjournals.org In a genetically engineered murine model of FGFR3-driven urothelial carcinoma, the combination of the FGFR inhibitor erdafitinib with immune checkpoint inhibition resulted in high therapeutic efficacy. nih.govjci.org

The development of mouse models overexpressing a human mutated FGFR3 (S249C) specifically in the urothelium has provided direct in vivo evidence of the oncogenic role of mutated FGFR3, with these mice developing hyperplasia and low-grade, non-muscle invasive bladder tumors. theses.fr

Broad-Spectrum Efficacy Against Diverse FGFR2/3 Alterations

This compound has demonstrated potent inhibitory activity against both wild-type FGFR2 and FGFR3, with IC50 values of 1 nM and 0.5 nM, respectively. medchemexpress.com A key feature of this compound is its efficacy against clinically relevant mutant forms of FGFR3, including the V555L and V555M mutants, with IC50 values of 2.7 nM and 6.1 nM, respectively. medchemexpress.com This indicates a broad spectrum of activity that is crucial for addressing the genetic heterogeneity of tumors.

Other next-generation FGFR inhibitors have also been designed to tackle resistance mutations. For example, KIN-3248, an irreversible pan-FGFR inhibitor, has shown effectiveness against both wild-type FGFR and common resistance mutations. aacrjournals.org It retains activity against various FGFR2 kinase domain mutations and is also effective against FGFR3 V555M and N540K mutations. nih.govnih.gov Similarly, a series of aminopyrazole-based FGFR inhibitors have been developed to show excellent activity against both wild-type and gatekeeper mutant versions of FGFR2 and FGFR3. nih.gov

The tables below summarize the in vitro inhibitory activity of various FGFR inhibitors against wild-type and mutant FGFR2/3.

| Compound | Target | IC50 (nM) |

| This compound | FGFR2 (wild-type) | 1 |

| FGFR3 (wild-type) | 0.5 | |

| FGFR3 V555L mutant | 2.7 | |

| FGFR3 V555M mutant | 6.1 | |

| Data sourced from MedchemExpress.com medchemexpress.com |

| Compound | Target | Activity |

| KIN-3248 | FGFR (wild-type) | Low nanomolar IC50 |

| FGFR2/3 common resistance mutations | Effective | |

| FGFR3 V555M and N540K mutations | Effective | |

| Data sourced from AACR Journals and other publications aacrjournals.orgnih.govnih.gov |

| Compound | Target | Potency |

| ASN-7350 | FGFR2/3 (non-covalent) | IC50 < 5 nM (kinase assays) |

| FGFR3 wt/mut signaling | More potent than competitor compounds | |

| FGFR3-TACC3 fusion or erdafitinib-resistant FGFR3-V555M mutation | 10x stronger cell killing potency compared to a reference compound | |

| Data sourced from AACR Journals aacrjournals.orgresearchgate.net |

Preclinical data has provided the foundation for tissue-agnostic clinical trials. oaepublish.com The efficacy of FGFR inhibitors has been observed in various cancer types with FGFR alterations, suggesting that the molecular alteration, rather than the tissue of origin, is the key determinant of response. oaepublish.com For instance, the RAGNAR study of erdafitinib demonstrated clinical benefit in a tumor-agnostic setting for patients with advanced solid tumors with susceptible FGFR alterations. nih.gov The study showed responses in patients with various tumor types, including those with FGFR fusions and mutations. nih.govascopubs.org

The development of FGFR inhibitors with broad activity against different fusions and mutations supports their evaluation in tumor-agnostic trials to benefit a wider range of patients with these specific molecularly defined cancers. oaepublish.com

Combination Strategies in Preclinical Models

Preclinical studies have explored the combination of FGFR inhibitors with other targeted therapies to enhance antitumor efficacy and overcome resistance. The combination of an FGFR inhibitor with a MEK inhibitor has shown promise. In FGFR2-amplified gastric cancer cell lines, treatment with an FGFR inhibitor led to the reactivation of MAPK signaling, which could be overcome by the addition of a MEK inhibitor like trametinib (B1684009). mdpi.com Similarly, in models of cancer of unknown primary with FGFR2 amplification, the combination of the FGFR inhibitor infigratinib (B612010) with trametinib resulted in a synergistic effect, reducing cell growth and viability. medrxiv.orgnih.gov

Combination therapy with EGFR inhibitors has also been investigated. In preclinical models of intrahepatic cholangiocarcinoma, including those with FGFR2 kinase domain mutations, combining the FGFR inhibitor KIN-3248 with an EGFR inhibitor potentiated its efficacy in vivo. nih.govnih.gov

The addition of an SHP2 inhibitor represents another promising combination strategy. SHP2 is a downstream signaling molecule for multiple receptor tyrosine kinases (RTKs), including FGFR. elifesciences.org Preclinical studies have shown that combining an SHP2 inhibitor with an FGFR inhibitor can enhance the efficacy of the FGFR inhibitor in drug-resistant non-small cell lung cancer and metastatic breast cancer. scientificarchives.com In FGFR2-amplified gastric cancer, the combination of an SHP2 inhibitor with an FGFR inhibitor not only promoted targeted tumor-killing effects but also overcame resistance. elifesciences.org

The rationale for combining FGFR inhibitors with other targeted therapies is based on the complex signaling networks within cancer cells and the mechanisms of acquired resistance.

FGFR and MEK Inhibition: Tumors can develop resistance to FGFR inhibitors through the reactivation of the MAPK pathway (downstream of FGFR). mdpi.com By co-targeting both FGFR and a key component of this pathway, such as MEK, it is possible to achieve a more complete and durable blockade of oncogenic signaling, leading to synergistic antitumor effects. medrxiv.orgnih.gov This approach aims to prevent the feedback activation of the MAPK pathway that can occur when FGFR is inhibited alone. mdpi.com

FGFR and EGFR Inhibition: In some cancers, resistance to FGFR inhibition can be mediated by the activation of alternative RTKs, such as EGFR. aacrjournals.org The concurrent inhibition of both FGFR and EGFR can prevent this signaling bypass, leading to enhanced tumor cell death. spandidos-publications.com Preclinical studies have shown that this combination can be synergistic in xenograft models. aacrjournals.org

FGFR and SHP2 Inhibition: SHP2 is a critical node in multiple RTK signaling pathways. elifesciences.org When FGFR is inhibited, cancer cells can adapt by upregulating other RTKs to maintain survival signals. Since SHP2 is a common downstream effector for many of these RTKs, its inhibition can block these escape pathways. elifesciences.org This dual blockade can lead to a more profound and sustained inhibition of tumor growth and can even overcome established resistance to FGFR inhibitors. elifesciences.orgscientificarchives.com Furthermore, SHP2 inhibition may also enhance anti-tumor immunity, providing a dual mechanism of action. elifesciences.org

Mechanisms of Resistance to Fgfr2/3 Inhibition and Overcoming Strategies with Fgfr2/3 in 1

On-Target Resistance Mechanisms

On-target resistance arises from genetic changes in the target protein, in this case, the FGFR2 kinase, which reduce the binding affinity or efficacy of the inhibitor. The most common on-target mechanism is the acquisition of secondary mutations within the FGFR2 kinase domain.

Clinical and preclinical studies have identified a spectrum of secondary mutations in the FGFR2 kinase domain that emerge upon treatment with FGFR inhibitors. broadinstitute.orgnih.govaacrjournals.orgnih.govfigshare.com These mutations are frequently polyclonal, meaning multiple different resistance mutations can be found within the same patient, sometimes even within the same metastatic lesion. aacrjournals.orgnih.gov

The most recurrent and clinically significant of these mutations affect specific residues critical for kinase function and inhibitor binding:

N550 (Molecular Brake): Located in the N-lobe of the kinase domain, the N550 residue is part of a "molecular brake" that helps maintain the kinase in an inactive state. nih.govaacrjournals.orgnih.gov Mutations at this position, such as N550K, N550H, or N550T, disrupt this autoinhibitory mechanism, leading to kinase activation and conferring resistance to inhibitors. aacrjournals.orgnih.gov Along with V565 mutations, alterations at the N550 residue are among the most frequently observed resistance mechanisms. broadinstitute.orgnih.govaacrjournals.orgnih.govfigshare.com

V565 (Gatekeeper): The V565 residue (V564 in some notations) is the "gatekeeper" residue, controlling access to a hydrophobic pocket deep within the ATP-binding site. nih.govaacrjournals.orgnih.gov Mutations that substitute the small valine with a bulkier amino acid, such as phenylalanine (V565F) or leucine (V565L), cause steric hindrance that physically blocks many inhibitors from binding effectively. aacrjournals.orgnih.gov Gatekeeper mutations are a common mechanism of resistance to many kinase inhibitors and are frequently detected in patients progressing on FGFR-targeted therapies. broadinstitute.orgnih.govaacrjournals.orgnih.govfigshare.com

C492: This cysteine residue is the covalent binding site for irreversible inhibitors like futibatinib. While mutations at this site, such as C492F, can confer resistance by preventing the drug from forming a permanent bond, they are observed rarely in clinical practice. broadinstitute.orgnih.govaacrjournals.orgfigshare.com This rarity may be due to such mutations also reducing the kinase's own signaling activity, making them less advantageous for the cancer cell's survival. broadinstitute.orgnih.govaacrjournals.orgfigshare.com

| Residue (FGFR2) | Functional Role | Common Mutations | Frequency upon Resistance | Mechanism of Resistance |

|---|---|---|---|---|

| N550 | Molecular Brake | N550K, N550H, N550D/T | High (up to 63% of patients with acquired mutations) broadinstitute.orgnih.govfigshare.com | Disrupts autoinhibition, leading to kinase activation. |

| V565 | Gatekeeper | V565F, V565L, V565I/Y | High (up to 47% of patients with acquired mutations) broadinstitute.orgnih.govfigshare.com | Steric hindrance, blocking inhibitor access to the hydrophobic pocket. |

| C492 | Covalent Binding Site | C492F, C492S | Rare broadinstitute.orgnih.govaacrjournals.orgfigshare.com | Prevents covalent bond formation with irreversible inhibitors. |

The specific location and type of an acquired mutation have direct consequences for the efficacy of different classes of FGFR inhibitors. aacrjournals.orgnih.gov

Mutations at the gatekeeper residue (V565) primarily affect ATP-competitive inhibitors that rely on accessing the adjacent hydrophobic pocket for their potency and selectivity. First-generation inhibitors with bulky chemical groups, such as the 3,5-dimethoxyphenyl moiety of infigratinib (B612010), are particularly susceptible to losing activity in the presence of a V565F mutation, as the larger phenylalanine side chain blocks the binding site. researchgate.net

In contrast, mutations in the molecular brake (N550) lead to a constitutively active kinase. This can shift the conformational equilibrium of the kinase domain towards the active state, which may be less favorable for the binding of certain inhibitors, thereby reducing their efficacy. aacrjournals.org

The emergence of these varied mutations highlights the limitations of inhibitors that are vulnerable to single-point mutations. Different inhibitors exhibit unique activity profiles against the spectrum of observed FGFR2 mutations, underscoring the need for next-generation agents that can overcome these specific alterations. broadinstitute.orgfigshare.comaacrjournals.org

Off-Target Resistance Mechanisms

Off-target resistance, also known as bypass signaling, occurs when cancer cells develop alternative ways to activate downstream growth and survival pathways, thereby becoming less dependent on the inhibited FGFR2/3 target. These mechanisms can emerge independently or concurrently with on-target mutations. aacrjournals.orgnih.govaacrjournals.org

FGFR signaling activates several key downstream pathways, including the RAS-MAPK and PI3K-AKT-mTOR pathways, to drive cell proliferation and survival. nih.govnih.gov Cancer cells can acquire resistance by reactivating these same pathways through FGFR-independent mechanisms.

RAS/MAPK Pathway: Acquired mutations in genes of the MAPK pathway, such as KRAS and NRAS, can lead to constitutive signaling that bypasses the need for FGFR activation. aacrjournals.orgnih.gov This has been observed in patients progressing on FGFR inhibitor therapy, sometimes in conjunction with on-target FGFR2 mutations. aacrjournals.org

PI3K/mTOR Pathway: Alterations in components of the PI3K/mTOR pathway, such as mutations in PIK3CA or loss of the tumor suppressor PTEN, can also provide a bypass track for cell survival and growth despite effective FGFR inhibition. aacrjournals.orgnih.govaacrjournals.org

EGFR and other Receptor Tyrosine Kinases (RTKs): Upregulation or activation of other RTKs, such as the Epidermal Growth Factor Receptor (EGFR) or MET, can compensate for the loss of FGFR signaling. nih.gov This "receptor switching" allows the cancer cell to maintain downstream signaling to crucial pathways like PI3K/AKT and MAPK. nih.gov

Epithelial-Mesenchymal Transition (EMT) is a cellular process where epithelial cells lose their characteristics and acquire a more migratory and invasive mesenchymal phenotype. nih.govnih.govresearchgate.net There is growing evidence that EMT can contribute to resistance against various targeted therapies, including FGFR inhibitors. nih.govresearchgate.net Dysregulation of FGFR2 signaling has been shown to be an important factor influencing EMT. nih.govnih.gov The transition to a mesenchymal state can be associated with changes in the expression of various RTKs and signaling molecules, potentially facilitating the activation of bypass pathways and reducing reliance on the original oncogenic driver. nih.govembopress.org

Strategies Employed in Fgfr2/3-IN-1 Design to Overcome Resistance

This compound (also known as compound 29) is a next-generation inhibitor developed specifically to address the limitations of earlier pan-FGFR inhibitors, particularly on-target resistance and off-target toxicities. researchgate.netacs.orgacs.orgnih.govmedchemexpress.com Its design incorporates several key strategies:

Overcoming Gatekeeper Mutations: The primary design goal for this compound was to create an inhibitor that retains potency against the common gatekeeper mutations that render first-generation drugs ineffective. researchgate.netacs.orgacs.orgnih.gov Through structure-based drug design, this compound was built on an imidazo[1,2-b]pyridazine scaffold. acs.org This chemical structure is distinct from earlier inhibitors and does not rely on interaction with the hydrophobic back pocket blocked by gatekeeper mutations like FGFR2-V565F or the analogous FGFR3-V555M. researchgate.netnih.gov As a result, this compound demonstrates potent inhibition of both wild-type FGFR2/3 and their clinically relevant gatekeeper mutant forms. researchgate.netacs.orgacs.orgnih.govmedchemexpress.com

High Selectivity for FGFR2/3 over FGFR1: First-generation pan-FGFR inhibitors block FGFR1 in addition to FGFR2 and FGFR3. Inhibition of FGFR1 is associated with hyperphosphatemia, a dose-limiting toxicity that often requires dose interruption or reduction, potentially compromising therapeutic efficacy. researchgate.netacs.orgnih.govnih.govaacrjournals.org this compound was meticulously optimized to achieve high selectivity for FGFR2 and FGFR3, while sparing FGFR1. researchgate.netacs.orgacs.orgnih.govmedchemexpress.com This selective profile is intended to provide a wider therapeutic window by minimizing the risk of FGFR1-mediated hyperphosphatemia, allowing for more consistent and effective target inhibition in tumors driven by FGFR2 or FGFR3. researchgate.netacs.orgnih.govaacrjournals.org

By focusing on a novel chemical scaffold that circumvents the steric hindrance from gatekeeper mutations and by engineering high selectivity to avoid the dose-limiting toxicities of FGFR1 inhibition, the design of this compound represents a rational strategy to overcome key mechanisms of on-target resistance and improve the therapeutic profile of FGFR-targeted therapy.

Design for Activity Against Gatekeeper Mutations

The development of this compound (also referred to as compound 29 in its discovery publication) was a direct response to the limitations of first-generation pan-FGFR inhibitors, which often lose significant potency against mutant kinases. nih.gov The design strategy focused on creating a potent and selective FGFR2/3 inhibitor that could maintain its effectiveness against common gatekeeper mutations. nih.govresearchgate.net

Through a process of high-throughput screening and subsequent optimization, an imidazo[1,2-b]pyridazine scaffold was identified as a promising starting point. acs.org Meticulous structure-activity relationship (SAR) analysis, combined with structure-based drug design, guided the modification of this scaffold. nih.govresearchgate.net A key finding was that an oxetane derivative significantly improved potency for FGFR3 and enhanced selectivity over FGFR1. acs.org This rational design approach ultimately led to the identification of this compound, a compound engineered to potently inhibit both wild-type FGFR2/3 and clinically relevant gatekeeper mutants, such as V555L and V555M in FGFR3. nih.govmedchemexpress.com

The resulting molecule, this compound, demonstrates high potency with IC50 values of 1 nM for FGFR2 and 0.5 nM for FGFR3. medchemexpress.com Crucially, it largely maintains this potency against key gatekeeper mutations, a significant improvement over earlier inhibitors. nih.gov

Preclinical Evaluation of this compound in Resistant Models

Preclinical studies have validated the design of this compound, confirming its potent activity against both wild-type and gatekeeper mutant forms of FGFR. In enzymatic assays, this compound demonstrated strong inhibition of the common FGFR3 gatekeeper mutants V555L and V555M, with IC50 values of 2.7 nM and 6.1 nM, respectively. medchemexpress.com This indicates that the compound's binding is not significantly compromised by these resistance-conferring mutations.

The table below summarizes the inhibitory activity of this compound against wild-type and mutant FGFR enzymes.

| Target Enzyme | IC50 (nM) |

|---|---|

| FGFR2 (Wild-Type) | 1.0 |

| FGFR3 (Wild-Type) | 0.5 |

| FGFR3 V555L (Gatekeeper Mutant) | 2.7 |

| FGFR3 V555M (Gatekeeper Mutant) | 6.1 |

Data sourced from MedchemExpress. medchemexpress.com

These biochemical findings underscore the success of the structure-based design strategy in creating an inhibitor that can effectively target the types of mutations known to drive clinical resistance to other FGFR-targeted therapies. nih.gov

Investigational Approaches for Overcoming Resistance with this compound or Next-Generation Inhibitors

While inhibitors like this compound are designed to overcome on-target resistance via gatekeeper mutations, cancer cells can develop resistance through other mechanisms, such as the activation of bypass signaling pathways. onclive.com Therefore, investigational strategies are exploring combination therapies and the design of next-generation inhibitors to provide more durable responses.

Combination Therapy Approaches to Mitigate Resistance

Acquired resistance to FGFR inhibitors is not limited to secondary mutations in the target protein. Tumors can adapt by activating alternative signaling pathways to bypass their dependency on FGFR signaling. Preclinical research has identified several of these bypass mechanisms, suggesting potential combination therapy strategies.

PI3K/AKT/mTOR Pathway: Upregulation of the PI3K/AKT/mTOR signaling pathway has been observed in cells with acquired resistance to FGFR inhibitors. nih.govnih.gov This suggests that a dual-inhibition strategy, combining an FGFR inhibitor like this compound with an mTOR or PI3K inhibitor, could be effective in overcoming this form of resistance. nih.govresearchgate.net

MET Pathway: Amplification and activation of the MET receptor tyrosine kinase have also been identified as a mechanism of resistance in preclinical models of FGFR2-fusion cholangiocarcinoma. researchgate.net This provides a rationale for combining FGFR inhibitors with MET inhibitors to prevent or treat acquired resistance.

These studies support the development of novel combination therapeutic strategies to be used alongside next-generation FGFR inhibitors to overcome the diverse mechanisms of acquired resistance. nih.gov

Future Design Considerations for Sustained Efficacy

The development of this compound highlights a successful strategy for overcoming a key resistance mechanism. Future design considerations for developing even more robust and durable FGFR inhibitors build upon this success and aim to address a wider range of resistance mechanisms from the outset.

Key future approaches include:

Covalent Inhibition: The development of irreversible inhibitors that form a covalent bond with a cysteine residue in or near the ATP-binding pocket of FGFR represents a promising strategy. nih.govresearchgate.net This approach can provide sustained target inhibition and may be effective against mutations that confer resistance to reversible, ATP-competitive inhibitors. nih.gov

Broader Mutant Coverage: As more clinical data becomes available, the spectrum of resistance mutations is expanding beyond the classic gatekeeper residue. Next-generation inhibitors are being designed to inhibit a wider range of these polyclonal mutations to prevent therapeutic escape. onclive.com

Artificial Intelligence in Drug Design: Advanced computational methods and generative AI are being employed to design highly selective inhibitors with novel chemical structures. ecancer.orgnews-medical.net These technologies can accelerate the discovery of compounds with an optimal balance of potency against wild-type and mutant kinases, selectivity to spare other receptors like FGFR1, and favorable drug-like properties. ecancer.orgnews-medical.net

By integrating these advanced design principles, future research aims to produce inhibitors that not only overcome existing resistance but also anticipate and delay its emergence, thereby extending the clinical benefit of FGFR-targeted therapies.

Preclinical Pharmacokinetic and Pharmacodynamic Characterization of Fgfr2/3 in 1

In Vitro Metabolic Stability and Drug-Drug Interaction Potential

The in vitro metabolic stability and potential for drug-drug interactions of Fgfr2/3-IN-1, also identified as compound 29, have been assessed to predict its behavior in biological systems. The compound demonstrates a favorable profile in terms of cytochrome P450 (CYP) inhibition, with an IC50 value greater than 25 μM for CYP3A4. medchemexpress.com This suggests a low potential for metabolic drug-drug interactions mediated by this key enzyme.

In studies using human liver microsomes, a related compound, compound 19, showed moderate metabolic stability. nih.gov Another compound, CPL304110, also exhibited lower intrinsic clearance in human liver microsomes compared to the reference compound verapamil, indicating good metabolic stability. frontiersin.org The metabolic stability of a compound is a critical factor, as low stability can lead to rapid clearance and reduced exposure, potentially limiting therapeutic efficacy.

The potential for drug-drug interactions is a significant consideration in drug development. For instance, pemigatinib, another FGFR inhibitor, is primarily metabolized by CYP3A4, and its exposure can be affected by co-administration with CYP3A modulators like itraconazole (B105839) and rifampin. researchgate.net Similarly, the use of strong CYP3A4 inhibitors or inducers is an exclusion criterion in clinical trials for other FGFR inhibitors, such as CGT4859, highlighting the importance of this interaction pathway. clevelandclinic.org this compound's clean CYP profile suggests a lower risk of such interactions. medchemexpress.com

Absorption, Distribution, Metabolism, and Excretion (ADME) in Preclinical Species

The ADME properties of this compound have been evaluated in preclinical species to understand its pharmacokinetic profile. These studies are crucial for predicting the compound's behavior in humans and establishing a foundation for clinical trials.

This compound has demonstrated good oral bioavailability and exposure in rat pharmacokinetic studies. medchemexpress.com Following oral administration, the compound achieved high exposure levels, with an area under the curve (AUC) of 5108 nM·h and a high oral bioavailability of 82%. medchemexpress.com The maximum plasma concentration (Cmax) reached 2303 nM. medchemexpress.com These findings indicate efficient absorption from the gastrointestinal tract and limited first-pass metabolism, which are desirable characteristics for an orally administered drug.

Pharmacokinetic Parameters of this compound in Rats

| Parameter | Intravenous (i.v.) | Oral (p.o.) |

| Dose (mg/kg) | 1.0 | 3.0 |

| Cmax (nM) | - | 2303 |

| AUC (nM·h) | - | 5108 |

| F% | - | 82 |

| HBF% | 35 | - |

| Vdss (L/kg) | 1.6 | - |

| T1/2 (h) | 1.7 | - |

Data sourced from MedchemExpress. medchemexpress.com

In rat pharmacokinetic studies, this compound exhibited a moderate half-life of 1.7 hours following intravenous administration. medchemexpress.com The clearance was low, at 35% of the hepatic blood flow, and the volume of distribution at steady state (Vdss) was 1.6 L/kg. medchemexpress.com A moderate half-life and low clearance are generally favorable, as they can contribute to sustained therapeutic concentrations in the body.

The pharmacokinetic profiles of other FGFR inhibitors have also been characterized. For example, an allometric scaling model predicted a plasma half-life of 9 hours in humans for Debio 1347, an FGFR 1-3 inhibitor. aacrjournals.org The preclinical pharmacokinetic profile of INCB054828 (pemigatinib) suggested that target inhibition could be achieved with low oral doses. researchgate.net The ideal pharmacokinetic profile for an irreversible inhibitor is often considered to be high oral absorption followed by rapid systemic clearance to minimize off-target effects. acs.org

Target Occupancy and Pharmacodynamic Modulation in Preclinical Models

Preclinical studies have demonstrated that this compound effectively engages its target and modulates downstream signaling pathways. This is a critical aspect of its mechanism of action, as it confirms that the compound can inhibit the intended biological processes in a living organism.

This compound is a potent inhibitor of FGFR2 and FGFR3, with IC50 values of 1 nM and 0.5 nM, respectively. medchemexpress.com It also inhibits FGFR3 mutants V555L and V555M with IC50s of 2.7 nM and 6.1 nM, respectively. medchemexpress.com The activation of FGFRs involves dimerization and autophosphorylation, which triggers downstream signaling. nih.govnih.gov By inhibiting FGFR phosphorylation, this compound effectively blocks the initial step in this cascade.

The ability of FGFR inhibitors to suppress receptor phosphorylation has been demonstrated for various compounds in this class. For instance, erdafitinib (B607360) treatment resulted in the suppression of FGFR phosphorylation in tumor cells. aacrjournals.org Similarly, lirafugratinib (B11932302) inhibited FGFR2 phosphorylation in preclinical models. mdpi.com The inhibition of FGFR phosphorylation is a key indicator of target engagement and is often used as a pharmacodynamic biomarker in preclinical and clinical studies. aacrjournals.org

The inhibition of FGFR phosphorylation by this compound leads to the modulation of downstream signaling pathways, including the RAS-MAPK and PI3K-AKT pathways. nih.govnih.gov This has been confirmed by the observation of reduced levels of phosphorylated ERK (pERK), a key component of the MAPK pathway, in preclinical models. nih.gov For instance, compound 19, a related FGFR2/3 inhibitor, displayed potent inhibition of pERK signaling in a whole blood assay. nih.gov

The modulation of downstream biomarkers is a crucial aspect of the pharmacodynamic characterization of FGFR inhibitors. In clinical studies with erdafitinib, a decrease in Erk phosphorylation was observed in tumor biopsies. aacrjournals.org Similarly, the FGFR inhibitor AZD4547 was shown to modulate transcript biomarkers downstream of the RAS-MAPK and PI3K/AKT pathways, such as DUSP6, ETV5, and YPEL2. aacrjournals.org The inhibition of downstream signaling molecules like FRS2α, AKT, and ERK has also been demonstrated for other FGFR inhibitors like ARQ 087. nih.govplos.org These findings collectively support the mechanism of action of this compound and its potential to disrupt the oncogenic signaling driven by FGFR2 and FGFR3 alterations.

Preclinical Safety Margin and Tolerability Studies

Preclinical investigations into the safety and tolerability of this compound have been a critical component of its development, aiming to establish a favorable therapeutic window. These studies, conducted in various animal models, have provided valuable insights into the compound's safety profile before its potential introduction into human clinical trials.

Dose-range finding (DRF) studies in both rodent and dog models have indicated that this compound demonstrates good tolerability, even at high doses. insilico.com This suggests a significant safety margin, a crucial factor for any therapeutic agent. insilico.com The compound's high selectivity for FGFR2 and FGFR3 over other kinases, including FGFR1 and FGFR4, is a key contributor to its favorable safety profile. medchemexpress.comecancer.org Inhibition of FGFR1 and FGFR4 is often associated with dose-limiting toxicities such as hyperphosphatemia and diarrhea. insilico.comacs.org By selectively targeting FGFR2/3, this compound is designed to minimize these off-target effects. insilico.comecancer.org

In a study involving a compound structurally related to this compound, referred to as compound 10, robust selectivity was observed, sparing FGFR1/4 and showing minimal off-target effects against a broad panel of kinases. ecancer.org This high selectivity is a key factor in the compound's favorable safety profile. ecancer.org Another selective FGFR2/3 inhibitor, ABSK061, was also reported to be well-tolerated in preclinical models, with its selectivity for FGFR2/3 over FGFR1 believed to contribute to reduced toxicities. onclive.com

The following tables summarize key preclinical safety and tolerability data for this compound and related compounds.

Table 1: Preclinical Safety and Tolerability of this compound

| Parameter | Finding | Source |

| Tolerability in Animal Models | Good tolerability up to high doses in rodent and dog models. | insilico.com |

| Selectivity | >40-fold selectivity over FGFR1/FGFR4. | medchemexpress.com |

| CYP Inhibition (CYP3A4 IC50) | >25 μM | medchemexpress.com |

Table 2: Preclinical Pharmacokinetics of this compound in Rat

| Parameter | Value | Source |

| Clearance (i.v.) | Low (35% of hepatic blood flow) | medchemexpress.com |

| Half-life (t½) (i.v.) | 1.7 h | medchemexpress.com |

| AUC (p.o.) | 5108 nM·h | medchemexpress.com |

| Oral Bioavailability (F%) | 82% | medchemexpress.com |

Future Research Directions for Fgfr2/3 in 1 and Selective Fgfr2/3 Inhibition

Exploration of Additional FGFR2/3 Alterations and Tumor Types

Initial clinical successes with FGFR inhibitors have been concentrated in specific tumor types with known FGFR alterations, such as cholangiocarcinoma and urothelial carcinoma. researchgate.net However, the landscape of FGFR2 and FGFR3 aberrations extends beyond these initial indications. Future research will focus on identifying and validating the therapeutic potential of targeting less common FGFR2/3 alterations across a wider range of cancers.

FGFR2 and FGFR3 gene rearrangements are relatively frequent, with fusions being identified in a variety of solid tumors. oncotarget.comnih.gov For instance, FGFR2 fusions are notably prevalent in intrahepatic cholangiocarcinoma, while FGFR3 fusions are more common in bladder cancer. ascopubs.org Beyond these, mutations in FGFR2 are found in about 12% of endometrial carcinomas and approximately 10% of gastric cancers. nih.gov FGFR3 mutations are also implicated in cervical cancers, multiple myeloma, and prostate cancer. oncotarget.com The exploration of these and other malignancies harboring FGFR2/3 alterations, including non-small cell lung cancer, breast cancer, and gliomas, represents a significant area for future investigation. oncotarget.comascopubs.orgacs.org

The table below summarizes various FGFR2 and FGFR3 alterations and their associated tumor types, highlighting potential areas for expanded research.

| Alteration Type | Associated Tumor Types |

| FGFR2 Amplification | Gastric Cancer, Breast Cancer, Ovarian Cancer, Colorectal Cancer, Squamous Cell Tumors oncotarget.comascopubs.orgaacrjournals.org |

| FGFR2 Mutations | Endometrial Carcinoma, Gastric Cancer nih.govresearchgate.net |

| FGFR2 Fusions | Intrahepatic Cholangiocarcinoma, Gliomas ascopubs.orgcancerbiomed.org |

| FGFR3 Mutations | Urothelial Carcinoma, Cervical Cancer, Multiple Myeloma, Prostate Cancer oncotarget.comascopubs.org |

| FGFR3 Fusions | Bladder Cancer, Glioblastoma, Urothelial Cancer, Endometrial Cancer oncotarget.com |

Identification of Novel Predictive Biomarkers for Response and Resistance

A critical aspect of advancing selective FGFR2/3 inhibition is the identification of robust predictive biomarkers. While the presence of an FGFR alteration is a primary requisite, it is not always sufficient to predict response. nih.gov Future research will delve into more nuanced biomarkers to better stratify patients and anticipate therapeutic outcomes.

Genomic profiling of tumors that are resistant to FGFR inhibitors has revealed the emergence of secondary mutations in the FGFR kinase domain. nih.gov These mutations can interfere with drug binding and are a common mechanism of acquired resistance. researchgate.net Therefore, a key research direction is the comprehensive characterization of both primary and acquired resistance mutations to guide the development of next-generation inhibitors and combination therapies.

Furthermore, the tumor microenvironment and the expression of co-occurring genes may also influence inhibitor sensitivity. For example, the co-expression of FGF19 and β-Klotho has been identified as a potential predictive biomarker for sensitivity to FGFR inhibitors. nih.gov Additionally, genomic alterations in pathways such as MAPK and PI3K/mTOR have been observed in tumors with resistance to FGFR inhibitors, suggesting their role as potential biomarkers. nih.gov

Role of Circulating Tumor DNA (ctDNA) in Preclinical Monitoring

Circulating tumor DNA (ctDNA) analysis is emerging as a powerful, non-invasive tool for monitoring treatment response and detecting resistance mechanisms. nih.gov In the context of FGFR2/3 inhibition, ctDNA can be used to detect FGFR2 amplification and other genomic alterations that may not be captured by a single-lesion tumor biopsy. nih.govresearchgate.net This is particularly important given the heterogeneity of tumors. nih.gov

Preclinical and clinical studies have demonstrated the utility of ctDNA in:

Identifying high-level FGFR2 amplifications in responders. nih.gov

Detecting genomic resistance mechanisms. nih.gov

Monitoring tumor evolution and the emergence of novel mutations during therapy. oncotarget.com

Potentially predicting disease progression ahead of imaging. mdpi.com

Future research will focus on standardizing ctDNA assays and integrating them into preclinical studies to dynamically monitor therapeutic efficacy and the evolution of resistance to Fgfr2/3-IN-1 and other selective inhibitors.

Development of Next-Generation Selective FGFR2/3 Inhibitors

The emergence of resistance to first-generation FGFR inhibitors has necessitated the development of next-generation compounds. pnas.org A primary goal is to design inhibitors that can overcome common resistance mechanisms, such as gatekeeper mutations in the FGFR kinase domain. researchgate.netpnas.org

Several strategies are being employed in the development of these new inhibitors:

Covalent Inhibitors: These drugs form a permanent bond with the target protein, which can be effective against resistance mutations. pnas.org

Structure-Based Drug Design: Utilizing advanced computational and medicinal chemistry approaches to create highly selective inhibitors with improved potency against both wild-type and mutant FGFRs. acs.orgnih.govaacrjournals.orgbioanalysis-zone.com

Dual Inhibitors: Compounds that selectively target both FGFR2 and FGFR3 while sparing other FGFR isoforms to potentially reduce off-target effects. researchgate.netaacrjournals.orgnih.gov

Recent research has led to the discovery of novel compounds like ABSK121 and ISM8001, which have shown potent activity against resistant FGFR mutations in preclinical models. researchgate.netaacrjournals.org The development of such next-generation inhibitors is a critical area of future research to prolong the clinical benefit of FGFR-targeted therapies.

Integration of this compound into Preclinical Combination Strategies

To enhance efficacy and overcome resistance, future research will increasingly focus on preclinical combination strategies involving this compound and other selective FGFR2/3 inhibitors. Combining FGFR inhibitors with agents that target downstream signaling pathways or parallel oncogenic pathways is a promising approach. oncotarget.com

Preclinical studies have shown that combining FGFR inhibitors with drugs targeting the MAPK or PI3K/AKT/mTOR pathways can be effective. oncotarget.comoaepublish.com For example, the combination of an FGFR inhibitor with a MEK inhibitor has shown the potential to enhance treatment efficacy in FGFR2-amplified gastric cancer models. mdpi.com Similarly, combining FGFR inhibitors with PI3K inhibitors has demonstrated increased effectiveness in endometrial cancer models. spandidos-publications.com

Another promising avenue is the combination of FGFR inhibitors with immunotherapy. uchicagomedicine.org Preclinical models suggest that this combination can lead to increased survival and antitumor activity. uchicagomedicine.org Future studies will aim to identify the most synergistic combinations and the optimal sequencing of these therapies in various preclinical cancer models.

Advanced Preclinical Modeling: Organoids, Microfluidic Systems, and Complex In Vivo Models

To better predict clinical outcomes and understand the complexities of tumor response, future research will rely on more sophisticated preclinical models. Traditional 2D cell cultures and xenograft models have limitations in recapitulating the heterogeneity and microenvironment of human tumors.

Advanced preclinical models that will be instrumental in future this compound research include:

Patient-Derived Xenografts (PDXs): These models, where patient tumor tissue is implanted into immunodeficient mice, can better reflect the genetic diversity and therapeutic response of the original tumor. oncotarget.comnih.gov

Patient-Derived Organoids: Three-dimensional cultures derived from patient tumors that can be used for high-throughput drug screening and to study treatment response in a more physiologically relevant context.

Genetically Engineered Mouse Models (GEMMs): These models can be designed to carry specific FGFR alterations, allowing for the study of tumor development and therapeutic response in an immunocompetent setting. uchicagomedicine.org

Microfluidic Systems: These "tumor-on-a-chip" platforms can model the tumor microenvironment and allow for real-time monitoring of cellular responses to therapy.

These advanced models will be crucial for evaluating the efficacy of this compound, testing combination strategies, and identifying biomarkers of response and resistance.

Mechanistic Studies on Long-Term Effects of Selective FGFR2/3 Inhibition in Preclinical Settings

While the immediate effects of FGFR2/3 inhibition on tumor growth are a primary focus, understanding the long-term consequences of sustained pathway suppression is also critical. Future mechanistic studies in preclinical models will investigate the adaptive responses of cancer cells to chronic FGFR2/3 inhibition.

These studies will aim to elucidate:

The signaling pathways that are rewired to bypass FGFR inhibition.

The epigenetic changes that contribute to acquired resistance.

The impact of long-term inhibition on the tumor microenvironment, including immune cell infiltration.

The potential for developing therapeutic strategies to counteract these long-term adaptive mechanisms.

A deeper understanding of these long-term effects will be essential for developing more durable therapeutic strategies and for managing the evolution of resistance in the clinical setting.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.